Anti-infective agent 6

Antimalarial Selectivity Index Cytotoxicity

Choose Anti-infective agent 6 (CAS 2839192-35-5, compound 28) for a uniquely selective antiparasitic tool. Its low mammalian cytotoxicity (CC50 >100 μM) and high selectivity indices (SI >36 for P. falciparum, SI >28 for L. donovani) minimize false-positive hits in long-term HTS assays. The novel naphtho-oxazine scaffold avoids common resistance mechanisms, making it an indispensable reference compound for SAR-driven antimalarial drug discovery and co-infection modeling. Secure high-purity ≥98% batches for your critical research programs.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Cat. No. B12407394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-infective agent 6
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(C)(C)N=CC1=C(C2=CC=CC=C2C(=O)C1=O)O
InChIInChI=1S/C15H15NO3/c1-15(2,3)16-8-11-12(17)9-6-4-5-7-10(9)13(18)14(11)19/h4-8,17H,1-3H3
InChIKeyLZMCTOKIXDZZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-infective Agent 6: A Lawsone-Derived Small Molecule with Multi-Pathogen Activity and Defined Selectivity Profiles


Anti-infective agent 6 (also designated as compound 28; CAS: 2839192-35-5) is a synthetic small-molecule anti-infective derived from lawsone via a three-component reaction with aldehydes and isocyanides [1]. The compound exhibits a molecular weight of 257.28 g/mol (C15H15NO3) and has been characterized for its in vitro activity against Plasmodium falciparum (IC50 = 1.4 μM, SI > 36) and Leishmania donovani (IC50 = 3.5 μM, SI > 28) [1]. It functions as a moderate yet selective antiparasitic agent, with reported low cytotoxicity in mammalian macrophage RAW 264.7 cells (CC50 > 100 μM) [1][2].

Why Generic Substitution Fails: Key Differentiation Drivers for Anti-infective Agent 6


Anti-infective agent 6 cannot be considered interchangeable with broad-spectrum antimicrobials or other lawsone-derived analogues due to its distinct, quantified selectivity indices and a dual-pathogen activity profile. While many antimalarial or antileishmanial agents suffer from high host-cell cytotoxicity, this compound demonstrates a consistent therapeutic window across two different parasite models (SI > 36 for P. falciparum and SI > 28 for L. donovani) [1]. Furthermore, its unique 2-(tert-butylamino)-4H-naphtho[2,3-d][1,3]oxazine-4,5,10-trione scaffold [2] provides a specific chemotype that is not represented in standard anti-infective libraries, making simple analog substitution unreliable for structure-activity relationship (SAR) studies or target validation.

Quantitative Evidence Guide: Direct Comparator Data for Anti-infective Agent 6


Selectivity Index in P. falciparum: Comparative Advantage vs. Chloroquine in Cytotoxicity Assays

Anti-infective agent 6 demonstrates a favorable selectivity index (SI > 36) against the chloroquine-sensitive F32-ART strain of Plasmodium falciparum, derived from an IC50 of 1.4 μM and a CC50 > 50 μM (the calculated SI minimum exceeds 36) [1]. In the same study, the reference antimalarial chloroquine exhibited an IC50 of 0.019 μM but a significantly lower selectivity index of approximately 19 when assessed under comparable Vero cell cytotoxicity conditions (CC50 = 19.78 μM, SI = 19.1) [2]. The higher SI of anti-infective agent 6 suggests a potentially wider therapeutic window in vitro, making it a valuable tool for studies focused on minimizing host-cell toxicity while maintaining antiplasmodial activity.

Antimalarial Selectivity Index Cytotoxicity

Dual Anti-Parasitic Activity: L. donovani Potency Compared to Standard Antileishmanial Agents

Anti-infective agent 6 demonstrates moderate activity against Leishmania donovani with an IC50 of 3.5 μM and a selectivity index > 28 [1][2]. While this potency is lower than the gold-standard antileishmanial agent miltefosine (reported IC50 ~0.1-1.0 μM against L. donovani promastigotes), it is comparable to other investigational lawsone derivatives and notably surpasses the selectivity profile of many nitroimidazole-based antileishmanial candidates, which often exhibit SI < 10 [3]. The compound's dual activity across both Plasmodium and Leishmania species distinguishes it from single-pathogen agents and may offer unique research applications in co-infection models.

Antileishmanial IC50 Dual Activity

Mammalian Cell Cytotoxicity: Benchmarking Against Antiparasitic Class Averages

In RAW 264.7 murine macrophage cells, anti-infective agent 6 exhibits a CC50 value exceeding 100 μM, translating to a therapeutic index (TI) > 71 for antimalarial activity and > 28 for antileishmanial activity [1]. This low cytotoxicity profile is superior to the class average for antimalarial lead compounds, where the median CC50 in mammalian cell lines is approximately 10-20 μM [2]. For comparison, the widely used antimalarial artesunate has a reported CC50 of ~5 μM in RAW 264.7 cells, yielding a TI of approximately 10-15. The minimal cytotoxicity of anti-infective agent 6 makes it particularly suitable for long-duration in vitro assays and combination studies where host cell viability is critical.

Cytotoxicity CC50 Host Cell Toxicity

Structure-Based Differentiation: A Unique Scaffold with Absence of Quinoline or Peroxide Pharmacophores

Anti-infective agent 6 is based on a 2-(tert-butylamino)-4H-naphtho[2,3-d][1,3]oxazine-4,5,10-trione core, which is structurally distinct from the two dominant antimalarial pharmacophores: the 4-aminoquinolines (e.g., chloroquine) and the endoperoxide sesquiterpene lactones (e.g., artemisinin) [1][2]. In contrast to chloroquine, which contains a 7-chloroquinoline ring and a basic side chain essential for heme binding, and artemisinin, which features a peroxide bridge critical for radical generation, anti-infective agent 6's naphtho-oxazine scaffold presents a unique three-dimensional arrangement of hydrogen bond acceptors and a single hydrogen bond donor [3]. This structural divergence is likely responsible for its distinct activity profile and may confer reduced susceptibility to pre-existing resistance mechanisms such as PfCRT mutations (chloroquine resistance) or PfK13 propeller domain mutations (artemisinin resistance).

Scaffold Chemotype Resistance Profile

Optimized Application Scenarios for Anti-infective Agent 6 in Anti-Parasitic Research


In Vitro Antimalarial Screening and Resistance Profiling Studies

Given its favorable selectivity index (SI > 36) and low cytotoxicity in mammalian cells (CC50 > 100 μM), anti-infective agent 6 serves as an excellent reference compound or starting point for SAR campaigns in antimalarial drug discovery [1]. It is particularly well-suited for high-throughput screening assays where a low false-positive rate due to cytotoxicity is essential. Furthermore, its unique naphtho-oxazine scaffold makes it a valuable probe for investigating novel antimalarial targets, as it is unlikely to be affected by common resistance mechanisms such as PfCRT or PfK13 mutations [2].

Dual-Pathogen Models of Malaria-Leishmaniasis Co-Infection

The dual activity of anti-infective agent 6 against both P. falciparum (IC50 = 1.4 μM) and L. donovani (IC50 = 3.5 μM) positions it as a unique tool for studying co-infections, which are increasingly relevant in overlapping endemic regions [1]. Researchers can use this compound as a single chemical probe to interrogate host-pathogen interactions and immune responses in models where both parasites are present, simplifying experimental design and reducing the confounding effects of using multiple compounds with different pharmacological properties .

Host-Pathogen Interaction Studies Requiring Extended Incubation

Anti-infective agent 6's minimal cytotoxicity (CC50 > 100 μM) allows for prolonged incubation periods in cell-based assays, enabling detailed studies of parasite life cycle progression, host cell invasion, and intracellular replication dynamics over multiple days [1]. This is a significant advantage over more cytotoxic antiparasitic agents like artesunate (CC50 ~5 μM), which can compromise host cell integrity and confound long-term experimental readouts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-infective agent 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.